molecular formula C8H8BNO2 B1592563 1H-Indol-2-ylboronic acid CAS No. 220396-46-3

1H-Indol-2-ylboronic acid

Cat. No.: B1592563
CAS No.: 220396-46-3
M. Wt: 160.97 g/mol
InChI Key: USASUEYARBQNBM-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in the realms of organic and medicinal chemistry. nih.gova-z.lu This structural motif is a cornerstone in a multitude of natural products, alkaloids, and synthetically derived compounds that exhibit a wide array of biological activities. nih.govresearchgate.net The versatility of the indole ring allows for functionalization at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. nih.gov

The therapeutic importance of indole derivatives is extensive, with applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govresearchgate.net The ability of the indole scaffold to serve as a pharmacophore—the essential part of a molecule responsible for its biological activity—has cemented its role in the drug discovery and development process. nih.govresearchgate.net Researchers continuously explore novel indole-based compounds, making it a focal point of medicinal chemistry research. ijpsr.com

Boronic Acids as Indispensable Reagents in Contemporary Synthesis

Boronic acids, organic compounds bearing a C-B bond and two hydroxyl groups (R-B(OH)₂), are foundational reagents in modern organic synthesis. boronmolecular.comwikipedia.org Their stability, generally low toxicity, and ease of handling have contributed to their widespread adoption. boronmolecular.com A defining characteristic of boronic acids is their ability to act as Lewis acids, enabling them to form reversible covalent complexes with diols, amino acids, and other molecules with vicinal Lewis base donors. wikipedia.orgscbt.com

The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comscbt.com This reaction has revolutionized the synthesis of biaryls, a common structural motif in pharmaceuticals and advanced materials. pharmiweb.com Beyond Suzuki coupling, boronic acids participate in a variety of other transformations, including Chan-Lam coupling for C-N and C-O bond formation, making them versatile building blocks for constructing complex molecular architectures. wikipedia.orgpharmiweb.comsigmaaldrich.com

Overview of 1H-Indol-2-ylboronic Acid's Importance and Research Trajectories

This compound represents the convergence of the valuable indole scaffold and the versatile boronic acid functionality. This hybrid molecule serves as a critical intermediate for the synthesis of a diverse range of 2-substituted indole derivatives. mdpi.com The presence of the boronic acid group at the 2-position of the indole ring allows for facile introduction of various substituents at this site through cross-coupling reactions.

The primary research trajectory for this compound revolves around its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. acs.orgresearchgate.net This enables the synthesis of complex indole-containing molecules that are often investigated for their potential as therapeutic agents. Research efforts are also directed towards developing efficient and regioselective methods for the synthesis of indolylboronic acids themselves. mdpi.com The strategic importance of this compound lies in its ability to provide a direct and efficient route to novel indole derivatives that hold promise in medicinal chemistry and materials science.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₈H₈BNO₂
Molecular Weight 160.97 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 220396-46-3
Appearance White to yellowish crystalline solid

Properties

IUPAC Name

1H-indol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USASUEYARBQNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626550
Record name 1H-Indol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220396-46-3
Record name 1H-Indol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Indol 2 Ylboronic Acid and Its Derivatives

Traditional Approaches to Indolylboronic Acid Preparation

Historically, the synthesis of indolylboronic acids has relied on the generation of an organometallic intermediate from a halogenated indole (B1671886) precursor.

Halide-to-Lithium Exchange Reactions and Subsequent Borylation

A conventional and foundational method for the synthesis of indolylboronic acids involves a halide-lithium exchange reaction. mdpi.comnih.gov This process typically utilizes an organolithium reagent, such as n-butyllithium (nBuLi), to displace a halogen atom (commonly bromine or iodine) on the indole ring, thereby generating a lithiated indole species. mdpi.comharvard.edu This highly reactive intermediate is then quenched with a boron-containing electrophile, most frequently a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, to form the boronic acid after aqueous workup. mdpi.comthieme-connect.com

For instance, the synthesis of 3-indolylboronic acid has been demonstrated through the reaction of 3-bromoindole with nBuLi, followed by the addition of triisopropyl borate. mdpi.com While effective, this method's regioselectivity is dictated by the position of the initial halogen substituent. The generation of the desired 2-indolylboronic acid necessitates the use of a 2-haloindole as the starting material. The reaction is typically conducted at low temperatures (e.g., -78 °C) to mitigate side reactions. harvard.edudur.ac.uk

Transition-Metal-Catalyzed Borylation Strategies

In recent decades, transition-metal-catalyzed reactions have emerged as powerful and more direct alternatives for the synthesis of indolylboronic acids, offering improved efficiency and regioselectivity. researchgate.netresearchgate.net

Miyaura Borylation Protocols for Indolylboronates

The Miyaura borylation is a widely adopted, palladium-catalyzed cross-coupling reaction for the synthesis of boronic esters (boronates), which are stable precursors to boronic acids. nih.govmdpi.com The reaction typically involves the coupling of a haloindole with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a suitable ligand. nih.govmdpi.com This method is valued for its broad substrate scope and tolerance of various functional groups. researchgate.net

A related protocol, the Masuda borylation, utilizes the more reactive and atom-economical pinacolborane (HBpin) as the borylating agent. mdpi.com These borylation reactions provide access to indolylboronates which can then be hydrolyzed to the corresponding indolylboronic acids.

Entry Indole Substrate Borylation Reagent Catalyst/Ligand Product Yield (%) Reference
13-IodoindoleBis(pinacolato)diboronPd(dppf)Cl₂ / KOAc3-(Pinacolatoboryl)indoleN/A nih.gov
25-BromoindolePinacolboranePd(OAc)₂ / XPhos5-(Pinacolatoboryl)indoleN/A mdpi.com
32-ChloroindoleBis(pinacolato)diboronPd(dba)₂ / Xantphos2-(Pinacolatoboryl)indole~93% conversion acs.org

Table 1: Examples of Miyaura and Masuda Borylation of Haloindoles. N/A: Not Available.

C-H Activation for Site-Selective Indole Borylation

Direct C-H bond activation has revolutionized the synthesis of borylated indoles, providing an atom-economical pathway that avoids the pre-functionalization required in traditional methods. nih.govrsc.org These reactions often employ iridium, rhodium, or nickel catalysts to achieve regioselective borylation at specific positions of the indole nucleus. researchgate.netnih.gov

The C2 position of the indole ring is electronically favored for borylation. nih.govrsc.org However, achieving high selectivity can be challenging. Metal-free approaches have been developed that utilize specific reagents to direct borylation to the C2 position. For example, the use of an N-heterocyclic carbene borane (B79455) in the presence of catalytic iodine has been shown to selectively borylate indoles at C2. acs.org Another metal-free method employs the inexpensive boron reagent BBr₃ for the directed C-H borylation of C3-substituted indoles at the sterically hindered C2 position. thieme-connect.com

Transition-metal catalysis also plays a crucial role. While many systems favor other positions, specific ligand and catalyst combinations can steer the borylation to C2.

Method Substrate Borylating Agent Catalyst/Reagent Selectivity Key Finding Reference
Metal-FreeIndoleN-heterocyclic carbene boraneI₂ (catalytic)C2-selectiveBorylation proceeds with H₂ liberation at 130 °C. acs.org
Metal-FreeC3-Substituted IndoleBBr₃Pyridine (B92270), Pinacol (B44631)C2-selectiveEffective for sterically congested C2 position. thieme-connect.com
Metal-FreeN-AlkylindoleB₂pin₂BF₃·OEt₂ (catalytic)C2-selectiveWorks for electron-rich N-alkylated indoles. acs.org

Table 2: Selected Methods for Regioselective C2-Borylation of Indoles.

The C3 position is another common site for functionalization. Ligand-free, iridium-catalyzed C-H borylation of N-acyl protected indoles has been reported to afford C3-borylated indoles in good yields and with excellent regioselectivity (>95%). nih.govrsc.orgrsc.org The N-acyl group acts as a directing group, facilitating the selective borylation at the C3 position.

Another innovative strategy involves a nickel-catalyzed process where an in-situ-generated N-boryl group acts as a traceless directing group. researchgate.netorganic-chemistry.org This N-Bpin moiety directs the borylation to the C3 position, after which it can be easily removed in a one-pot procedure, yielding the N-H free, C3-borylated indole. researchgate.netorganic-chemistry.org

Catalyst System Directing Group Borylating Agent Substrate Scope Selectivity Key Feature Reference
Ligand-free IridiumN-AcylHBpinVarious substituted N-acyl indoles>95% C3Simple protocol, tolerant of various functional groups. nih.govrsc.orgrsc.org
[Ni(IMes)₂]Traceless N-BpinB₂pin₂Various substituted indolesHigh C3 selectivityThe directing group is installed and removed in situ. researchgate.netorganic-chemistry.org

Table 3: Methods for Regioselective C3-Borylation of Indoles.

Regioselective C6- and C7-Borylation Techniques

Achieving regioselective borylation on the benzene (B151609) ring of the indole nucleus, particularly at the C6 and C7 positions, is a significant synthetic challenge due to the inherent reactivity of the pyrrole (B145914) ring. Chemists have developed several strategies that leverage directing groups and specialized catalysts to overcome this hurdle.

Iridium-catalyzed C–H borylation has emerged as a powerful tool for functionalizing the C7 position. For N-unprotected, 2-substituted indoles, iridium catalysis can selectively yield 7-borylated products. acs.org This method is noteworthy as it often circumvents the need for protecting groups on the indole nitrogen. acs.org The reaction typically employs an iridium catalyst with a bipyridine ligand, and studies have shown that while initial borylation may occur at more reactive sites like C2, subsequent borylation is directed to the C7 position, especially when using an excess of the borylating agent, pinacolborane (HBPin). acs.orgmsu.edu This process can lead to diborylated intermediates, which can be synthetically useful. msu.edu

Directing groups offer another precise method for controlling regioselectivity. N-acyl groups, for instance, can direct electrophilic C–H borylation to the C7 position using boron tribromide (BBr₃). nih.govresearchgate.net The N-pivaloyl group, in particular, has been used effectively to direct borylation to C7, a selectivity attributed to unfavorable steric interactions between the bulky pivaloyl group and the C7-H proton, which orients the Lewis basic carbonyl group to chelate the boron reagent closer to the C7 position. lookchem.comunibo.it This method is compatible with indoles bearing substituents at the C6 position and allows for the in-situ removal of the directing group. nih.govresearchgate.net

Furthermore, the choice of a directing group's ring structure when installed at the N1 position can dictate selectivity between the C2 and C7 positions. Five-membered heterocycle directing groups, such as thiazole (B1198619) and benzoxazole, have been shown to favor C7 borylation. rsc.org In contrast, six-membered heterocycles like pyrimidine (B1678525) tend to direct borylation to the C2 position. rsc.org Computational studies suggest that while the C7-borylated product is often the thermodynamic favorite, kinetic factors controlled by the directing group's structure play a crucial role in the observed outcome. rsc.org

A distinct approach involves using pyrazabole, a diboron compound, which can be activated to form a ditopic electrophile. nih.govnih.gov This reagent facilitates a double borylation at the N–H and C7–H bonds of indoles, which proceeds alongside the reduction of the C2=C3 double bond to form a C7-borylated indoline. nih.govnih.gov This "borylation directed borylation" represents a transient directing group strategy, as the N-boryl group guides the functionalization before it is cleaved. nih.gov

Catalyst/ReagentDirecting GroupPositionSubstrate ExampleYield (%)Reference
[Ir(cod)OMe]₂/dtbpyNone (on 2-subst. indole)C72-Methylindole75 acs.org
BBr₃N-PivaloylC71-Pivaloylindole72 nih.gov
BCl₃1-(Thiazol-2-yl)C71-(Thiazol-2-yl)indoleN/A rsc.org
Pyrazabole/HNTf₂Transient N-BorylC7N-H Indole71 nih.govnih.gov
Non-Selective Borylation Approaches

In certain synthetic contexts, non-selective borylation can occur, leading to mixtures of isomers or multiple borylations on the indole ring. These outcomes are often observed under conditions where directing effects are absent or when the substrate is highly reactive at multiple sites.

For instance, iridium-catalyzed borylation of unsubstituted indole with pinacolborane (HBPin) can lead to a mixture of products. msu.edu While initial borylation often favors the C2 or C3 position, prolonged reaction times or an excess of the borylating agent can result in diborylation, commonly at the C2 and C7 positions. acs.orgmsu.edu Similarly, the borylation of N-methyl indole has been shown to produce a mixture of C2, C5, and C6 borylated isomers, highlighting the challenge in controlling regioselectivity without a directing group. msu.edu Research has also documented a 2,5,7-selective threefold borylation of 3-substituted indoles, demonstrating that multiple sites on the indole scaffold can be functionalized under specific conditions. researchgate.net

Another approach involves a transition-metal-free fragmentation borylation. The reaction of 1,2-dimethyl indole with bis(pinacolato)diboron (B₂pin₂) in the presence of B(OMe)₃ can lead to the cleavage of the C2-C(sp³) bond, affording the 1-methyl-2-indolyl boronic pinacol ester. rsc.org While this method is selective for the C2-borylation product via C-C bond cleavage, it represents a non-traditional borylation pathway that results from the fragmentation of a substituted indole rather than direct C-H activation. rsc.org

Decarboxylative Cross-Coupling for Indolylboronic Acid Synthesis

Decarboxylative cross-coupling has been established as a powerful alternative for the synthesis of arylboronic acids, including indole derivatives. This method utilizes readily available carboxylic acids as starting materials, replacing the carboxyl group with a boryl moiety.

The transformation can be achieved using transition-metal catalysis, with palladium and rhodium being common choices. mdpi.com One approach involves the in situ activation of the carboxylic acid. For example, aryl carboxylic acids can be converted into suitable precursors for decarbonylative borylation under palladium-catalyzed conditions by using pivalic anhydride (B1165640) as an activator. thieme-connect.denih.gov This strategy generates carbon electrophiles directly after decarbonylation of the sterically hindered acyl derivative, which then undergo borylation. nih.gov This method has been successfully applied to a wide range of aromatic and heteroaromatic carboxylic acids. nih.gov While direct examples for indole-2-carboxylic acid are part of this broader class, specific protocols have been detailed for other positions, such as the palladium-catalyzed ortho-amidation of indole-3-carboxylic acids, where the carboxyl group acts as a deciduous directing group before being removed. nih.gov Transition-metal-free conditions have also been reported for the decarboxylative borylation of N-hydroxyphthalimide esters derived from carboxylic acids. mdpi.com

CatalystActivating AgentSubstrateProductYield (%)Reference
Pd(OAc)₂/PCy₃Pivalic AnhydrideAromatic Carboxylic AcidsArylboronic Ester>50 examples nih.gov
NoneN-HydroxyphthalimideN-Hydroxyphthalimide EsterArylboronic EsterN/A mdpi.com

Borylation Initiated from Thioester Precursors

As an extension of decarboxylative strategies, the decarbonylative borylation of aromatic thioesters provides an efficient route to arylboronic esters. Thioesters, which are stable derivatives of carboxylic acids, serve as excellent precursors for acylmetal species under mild conditions.

Rhodium catalysis has been particularly effective for this transformation. The reaction involves the chemoselective cleavage of the C(carbonyl)–S bond of the thioester via oxidative addition to a low-valent rhodium complex. rsc.org Subsequent decarbonylation and reductive elimination steps yield the desired arylboronic ester. This method demonstrates broad functional group tolerance and has been successfully applied to various aromatic systems, including indole derivatives, to produce the corresponding borylated heterocycles efficiently. rsc.org

Transition-Metal-Free Borylation Methods

Growing interest in sustainable chemistry has spurred the development of transition-metal-free borylation methods. These approaches avoid residual heavy metals in the products and often utilize more economical reagents.

One prominent strategy involves the use of Frustrated Lewis Pairs (FLPs). wikipedia.org An FLP, consisting of a sterically hindered Lewis acid and Lewis base, cannot form a classical adduct and is thus reactive toward small molecules. wikipedia.org Systems based on an ambiphilic aminoborane (B14716983) catalyst or a combination of a zinc cation and an amine can act as FLPs to catalyze the C-H borylation of heteroarenes like indoles with catecholborane (CatBH) or pinacolborane (HBpin). researchgate.netnih.gov The mechanism typically involves the FLP activating a B-H bond, followed by a stepwise C-H borylation process via an arenium cation intermediate. nih.gov

Electrophilic borylation using strong boron electrophiles like boron tribromide (BBr₃) is another key metal-free method. acs.org This reaction can be directed by N-acyl groups to achieve selective borylation at the C7 or C4 positions of the indole ring. nih.govacs.org For example, N-pivaloyl indole reacts with BBr₃ at room temperature to afford the C7-borylated product. unibo.itacs.org

Other metal-free systems include the use of an N-heterocyclic carbene borane (NHC-borane) in the presence of a catalytic amount of molecular iodine, which selectively produces C2-borylated indoles. acs.org The reaction is proposed to proceed through an electrophilic boron adduct that attacks the C3-position, followed by migration of the boryl group to the C2-position. acs.org

Cyclization Protocols for the Synthesis of Substituted Indolylboronic Acid Derivatives

Instead of functionalizing a pre-existing indole ring, indolylboronic acids can be constructed through cyclization reactions of appropriately substituted acyclic precursors. These methods build the heterocyclic ring and install the boryl group in a single strategic operation.

A notable example is the palladium-catalyzed borylative cyclization of 2-alkynylanilines with bis(pinacolato)diboron (B₂pin₂). researchgate.netresearchgate.net This process provides direct access to indole-3-boronic esters from simple starting materials. Similarly, gold and indium catalysts can also promote the cyclization of 2-alkynylanilines to form various indole derivatives, although the boryl group is not incorporated in these specific examples. organic-chemistry.org

Another powerful method is the copper-catalyzed borylative cyclization of ortho-substituted phenylisocyanides. mdpi.com This reaction proceeds smoothly to give substituted 2-indolylboronic acid pinacol esters in excellent yields. mdpi.com The proposed mechanism involves the activation of B₂pin₂ by the copper catalyst, followed by a reaction with the isocyanide and subsequent intramolecular addition to form the indole ring. mdpi.com Copper catalysis has also been employed in the borylative cyclization of other substrates, such as o-(cyano)phenyl propargyl carbonates to synthesize borylated naphthylamines and in enantioselective cyclizations to produce quinazolinones, showcasing the versatility of this approach. nih.govd-nb.infonih.gov

Lewis Acid-Catalyzed Borylation of Indoles

Lewis acids can serve as effective catalysts for the C-H borylation of indoles, offering a transition-metal-free pathway that relies on enhancing the electrophilicity of the boron reagent.

Boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to catalyze the C2-H borylation of electron-rich, N-alkylated indoles using B₂pin₂. acs.orgnih.gov The reaction proceeds at elevated temperatures, and the proposed mechanism involves an initial electrophilic attack of BF₃ at the electron-rich C3-position. acs.orgnih.gov This intermediate then reacts with B₂pin₂, leading to the formation of the C2-borylated indole after elimination of BF₃ and deprotonation. acs.orgnih.gov

Other Lewis acids have also been employed. The combination of catecholborane (catBH) and the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) catalyzes the C3-borylation of electron-rich indoles. acs.org This reaction proceeds through the formation of a reactive boron electrophile generated from the activation of the B-H bond of catBH by B(C₆F₅)₃. acs.org In some cases, these reactions can result in a disproportionation, affording a mixture of the indolylboronic acid ester and the corresponding 2,3-dihydroindole. researchgate.net

Lewis AcidBoron SourcePositionSubstrate ExampleYield (%)Reference
BF₃·OEt₂B₂pin₂C2N-AlkylindolesGood acs.orgnih.gov
B(C₆F₅)₃catBHC3Electron-rich indolesGood acs.org
B(OMe)₃B₂pin₂C2 (via fragmentation)1,2-Dimethylindole75 rsc.org

Protective Group Strategies in Indolylboronic Acid Synthesis (e.g., N-Boc Protection)

The synthesis of indolylboronic acids often necessitates the protection of the indole nitrogen. This strategic measure is crucial for several reasons, including preventing unwanted side reactions at the nitrogen atom, improving the stability of intermediates, and directing the regioselectivity of borylation. The choice of the N-protecting group is a critical parameter that can significantly influence reaction outcomes, including yields and the success of subsequent coupling reactions. Among the various protecting groups employed, the tert-butoxycarbonyl (Boc) group is one of the most common for the synthesis of 1H-indol-2-ylboronic acid.

While the N-Boc group is effective, its steric bulk can sometimes be a disadvantage. For instance, it has been reported that the subsequent Suzuki-Miyaura coupling reactions of N-Boc-1H-indol-2-ylboronic acid with aryl halides can result in lower yields compared to analogous reactions with less sterically hindered pyrrole-2-boronic acids. thieme-connect.com This has been attributed to steric hindrance between the N-Boc group and the hydrogen atom at the C-7 position of the indole ring. thieme-connect.com

The deprotection of the N-Boc group is a critical final step to yield the free this compound or its coupled products. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent used for the cleavage of the Boc group. nih.gov Alternative methods, such as thermal deprotection, have also been explored. For example, N-Boc indole has been shown to undergo efficient deprotection when heated in a solvent like trifluoroethanol (TFE). nih.gov

Beyond the Boc group, other protecting groups have been utilized in the synthesis of indolylboronic acids, each with its own set of advantages and limitations. The choice of protecting group can be pivotal for the success of the synthesis, particularly for controlling regioselectivity and for the stability of the boronic acid product. Silicon-based protecting groups, such as triisopropylsilyl (TIPS), have been shown to facilitate selective lithium-halogen exchange at milder temperatures, leading to enhanced yields of the corresponding boronic acid. thieme-connect.com For instance, N-TIPS-3-bromoindole was converted to 1-(triisopropylsilyl)pyrrol-3-ylboronic acid in a high yield of 93%. thieme-connect.com

Sulfonyl-based protecting groups, like phenylsulfonyl (SO₂Ph) and tosyl (Ts), have also been investigated. The synthesis of 1-tosyl-3-indoleboronic acid via metal-halogen exchange has been reported with a 50% yield. thieme-connect.com However, the use of N-phenylsulfonyl as a protecting group for the synthesis of the 2-indolylboronic acid analogue proved challenging, with coupling reactions failing completely in some cases. thieme-connect.com The success of subsequent coupling reactions is also highly dependent on the N-protecting group, with yields varying significantly from ~15% for an N-SO₂Ph group to ~80% for an N-Me group in certain Suzuki couplings. dur.ac.uk

The following table provides a comparative overview of different protective group strategies employed in the synthesis of indolylboronic acid derivatives.

Protecting GroupSubstrateReagentsProductYield (%)
tert-butoxycarbonyl (Boc)N-(Boc)indole1. LiTMP, THF; 2. Triisopropyl borate; 3. Acidic workup1-(tert-butoxycarbonyl)-1H-indol-2-ylboronic acid65
tert-butoxycarbonyl (Boc)6-chloro-indole-1-carboxylic acid tert-butyl ester1. LDA, THF; 2. Triisopropyl borate; 3. 2N HCl(1-(tert-butoxycarbonyl)-6-chloro-1H-indol-2-yl)boronic acidNot specified, 1g from 2g starting material
Triisopropylsilyl (TIPS)N-TIPS-3-bromoindoleStandard metal-halogen exchange conditions at -60 °C1-(Triisopropylsilyl)indol-3-ylboronic acid93
Tosyl (Ts)1-Tosyl-3-bromoindoleStandard metal-halogen exchange conditions1-Tosyl-3-indoleboronic acid50

Advanced Synthetic Transformations Utilizing 1h Indol 2 Ylboronic Acid

Cross-Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. mdpi.comwikipedia.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a base. mdpi.comwikipedia.org The use of 1H-indol-2-ylboronic acid in these reactions provides a direct route to the synthesis of 2-arylindoles and other substituted indole (B1671886) derivatives, which are prevalent motifs in pharmaceuticals and materials science.

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comwikipedia.orglibretexts.org

The cycle begins with the oxidative addition of an aryl halide to a palladium(0) species, forming a palladium(II) intermediate. wikipedia.orglibretexts.org This step is often the rate-determining step in the catalytic cycle. libretexts.org Mechanistic studies suggest that for many systems, a monoligated palladium complex, PdL, is the active species in the oxidative addition, rather than the more saturated PdL2 complex. nih.govchemrxiv.org The reaction is thought to proceed through the formation of an η2 binding complex between the palladium(0) species and the aryl halide before the C-X bond is formally broken. chemrxiv.org

The subsequent transmetalation step involves the transfer of the indolyl group from the boron atom to the palladium(II) center. wikipedia.org This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. wikipedia.orgrsc.org There has been considerable debate regarding the precise role of the base and the nature of the transmetalating species. Two primary pathways have been proposed: the "boronate pathway," where the base activates the boronic acid, and the "oxo-palladium pathway," where the base reacts with the palladium complex. rsc.org For many systems, the boronate pathway is considered the more likely route. rsc.org The presence of the nitrogen atom in the indole ring can influence the rate of transmetalation, potentially accelerating the process compared to simple phenylboronic acids. acs.org However, the N-H group of unprotected indoles can also lead to catalyst inhibition by complexing with the palladium center. nih.gov

Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the 2-substituted indole product and regenerates the palladium(0) catalyst, allowing the cycle to continue. mdpi.comlibretexts.org This step is generally favored from a cis-diorganopalladium(II) complex. libretexts.org The electronic and steric properties of the phosphine (B1218219) ligands employed play a crucial role in promoting this final step. nih.gov

A simplified representation of the catalytic cycle is shown below:

Oxidative Addition: Ar-X + Pd(0)Ln → Ar-Pd(II)(X)Ln

Transmetalation: Ar-Pd(II)(X)Ln + Indole-B(OR)2 + Base → Ar-Pd(II)(Indole)Ln + X-B(OR)2 + Base-H

Reductive Elimination: Ar-Pd(II)(Indole)Ln → Ar-Indole + Pd(0)Ln

It is important to note that side reactions such as protiodeborylation (cleavage of the C-B bond by a proton source) can be a significant issue with 2-indolylboronic acids under standard Suzuki coupling conditions. nih.gov This can be mitigated by in situ generation of the boronic acid or by using more robust boronate esters. nih.gov

The palladium-catalyzed Suzuki-Miyaura coupling of this compound and its derivatives has been successfully applied to a wide range of electrophiles, demonstrating the versatility of this methodology for the synthesis of complex indole-containing structures.

A variety of aryl and heteroaryl halides, including bromides, iodides, and in some cases, chlorides, serve as effective coupling partners. acs.org The reaction tolerates a diverse array of functional groups on the electrophile, including both electron-donating and electron-withdrawing substituents. acs.org This broad functional group tolerance is a key advantage of the Suzuki-Miyaura reaction.

The scope extends beyond simple aryl halides. For instance, the coupling of protected indol-2-ylboronic acids with 6-bromo- mdpi.comlibretexts.orgthieme-connect.de-triazinylpyridine derivatives has been reported to proceed in high yields, showcasing the applicability of this reaction in the synthesis of complex heterocyclic systems. acs.org Furthermore, double cross-coupling reactions have been successfully performed using substrates like 2,6-dibromopyridine, leading to the formation of disubstituted pyridines in good yields. acs.org

The nature of the boron species also influences the reaction outcome. While this compound is a common substrate, its pinacol (B44631) ester derivative has also been shown to be an effective coupling partner, sometimes offering advantages in terms of stability and handling. acs.org

The table below summarizes the scope of the Suzuki-Miyaura coupling of indol-2-ylboronic acid derivatives with various electrophiles, as reported in a study on the synthesis of tridentate Lewis basic procomplexants. acs.org

EntryIndole Boron ReagentElectrophileProductYield (%)
1(1-(tert-Butylcarbonyl)indol-2-yl)boronic acid6-bromo-3-(pyridin-2-yl)-5,6-diphenyl-as-triazine2-(6-(3-(pyridin-2-yl)-5,6-diphenyl-as-triazin-3-yl)pyridin-2-yl)-1H-indole78
2(1-(tert-Butylcarbonyl)-5-methylindol-2-yl)boronic acid6-bromo-3-(pyridin-2-yl)-5,6-diphenyl-as-triazine2-(6-(3-(pyridin-2-yl)-5,6-diphenyl-as-triazin-3-yl)pyridin-2-yl)-5-methyl-1H-indole47
3(1-(tert-Butylcarbonyl)-5-chloroindol-2-yl)boronic acid6-bromo-3-(pyridin-2-yl)-5,6-diphenyl-as-triazine2-(6-(3-(pyridin-2-yl)-5,6-diphenyl-as-triazin-3-yl)pyridin-2-yl)-5-chloro-1H-indole65
4(1-(tert-Butylcarbonyl)-5-fluoroindol-2-yl)boronic acid6-bromo-3-(pyridin-2-yl)-5,6-diphenyl-as-triazine2-(6-(3-(pyridin-2-yl)-5,6-diphenyl-as-triazin-3-yl)pyridin-2-yl)-5-fluoro-1H-indole68
5(1-(tert-Butylcarbonyl)-5-methoxyindol-2-yl)boronic acid6-bromo-3-(pyridin-2-yl)-5,6-diphenyl-as-triazine2-(6-(3-(pyridin-2-yl)-5,6-diphenyl-as-triazin-3-yl)pyridin-2-yl)-5-methoxy-1H-indole75
102-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole6-bromo-3-(pyridin-2-yl)-5,6-diphenyl-as-triazine2-(6-(3-(pyridin-2-yl)-5,6-diphenyl-as-triazin-3-yl)pyridin-2-yl)-1H-indoleGood
11(1-(tert-Butylcarbonyl)indol-2-yl)boronic acid2,6-dibromopyridine2,6-bis(1H-indol-2-yl)pyridine85 (over two steps)

Data sourced from a study on the synthesis of tridentate Lewis basic procomplexants via Pd-catalyzed Suzuki–Miyaura cross-coupling. acs.org

The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura coupling, profoundly influencing reaction efficiency and selectivity. libretexts.orgnih.gov Ligands stabilize the palladium catalyst, modulate its reactivity, and facilitate the key steps of the catalytic cycle.

For the coupling of indolylboronic acids, as with other challenging substrates, the development of specialized ligand systems has been instrumental. Electron-rich and sterically bulky phosphine ligands are often employed. nih.gov The electron-donating nature of these ligands facilitates the oxidative addition step, while their steric bulk promotes the formation of monoligated palladium species (L1Pd), which are believed to be highly active catalytic intermediates. nih.gov This bulkiness also enhances the rate of reductive elimination. nih.gov

Dialkylbiaryl phosphines, such as SPhos and XPhos, are a prominent class of ligands that have demonstrated exceptional activity in Suzuki-Miyaura couplings. nih.gov The steric and electronic properties of these ligands are finely tuned to accelerate all three steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov The presence of ortho substituents on the biaryl backbone of these ligands can further enhance catalytic activity and stability by preventing the formation of inactive palladium palladacycles. nih.gov

In the context of coupling indol-2-ylboronic acids, specific ligand and catalyst systems have been optimized. For example, in the synthesis of 2-[6-(5,6-diphenyl- mdpi.comlibretexts.orgthieme-connect.detriazin-3-yl)-pyridin-2-yl]-1H-indoles, a highly active catalyst system employing a specific phosphine ligand allowed for low catalyst loadings and rapid reaction times. acs.org In some cases, the choice of ligand can be substrate-dependent. For instance, in the palladium-catalyzed synthesis of aryl ketones from boronic acids, different ligands were found to be optimal for different substrates. organic-chemistry.org

The table below provides examples of ligand systems used in Suzuki-Miyaura couplings involving boronic acids.

Ligand TypeExamplesKey FeaturesImpact on Reaction
Monodentate PhosphinesTriphenylphosphine (PPh3)Early and widely used ligand. libretexts.orgEffective for many standard couplings, but can be less efficient for challenging substrates.
Dialkylbiaryl PhosphinesSPhos, XPhosElectron-rich and sterically bulky. nih.govEnhances rates of oxidative addition and reductive elimination; stabilizes active monoligated Pd species. nih.gov
Bidentate PhosphinesXantphosLarge natural bite angle.Can promote reductive elimination and prevent β-hydride elimination. Used in specific applications with indolylboron reagents. acs.org
Ferrocenyl Phosphines1-dicyclohexylphosphino-2-di-t-butylphosphinoethylferrocene (CyPF-tBu)Electron-rich and bulky ferrocene (B1249389) backbone.Demonstrated high activity in couplings with indol-2-ylboronic acids. acs.org

While the core Suzuki-Miyaura reaction is not inherently stereoselective in the context of creating a new stereocenter at the coupling site, it can be a powerful tool in asymmetric synthesis when chiral substrates or reagents are employed. The reaction generally proceeds with retention of configuration at the sp2-hybridized carbon atoms of both the organoboron reagent and the electrophile. libretexts.org

For instance, if a chiral boronic acid or a chiral electrophile is used, the stereochemistry is typically transferred to the product. An important application in this area involves the use of chiral borane (B79455) reagents to introduce stereocenters, which are then preserved during the subsequent cross-coupling step. libretexts.org

Furthermore, the development of atroposelective Suzuki-Miyaura couplings has enabled the synthesis of axially chiral biaryl compounds. This is achieved by using chiral ligands that can control the stereochemistry of the newly formed C-C axis. While specific examples focusing solely on this compound in atroposelective synthesis are less common in the general literature, the principles of asymmetric Suzuki-Miyaura coupling are broadly applicable.

The stereochemical outcome of the reaction can be influenced by the reaction mechanism. Reductive elimination occurs from a cis complex, so any preceding trans-to-cis isomerization can be a key step in determining the final stereochemistry. libretexts.org By designing appropriate chiral ligand systems, it is possible to control the facial selectivity of the oxidative addition or the geometry of the key intermediates, leading to the enantioselective formation of products.

Influence of Ligand Systems on Reaction Efficiency and Selectivity

Stille Coupling Reactions Involving Indolylboronic Acid Precursors

While this section focuses on Stille coupling, it is relevant to note that the precursors to this compound, namely organotin compounds, are the key reagents in this reaction. The Stille reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organohalide or triflate.

Historically, the Stille and Suzuki-Miyaura reactions have been compared due to their similar reaction scopes and mechanistic pathways. libretexts.org Both reactions typically proceed via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org However, a key difference lies in the organometallic reagent used for transmetalation.

In the context of indole synthesis, an indolylstannane can be coupled with an appropriate electrophile. Organotin reagents, however, have several drawbacks, including high toxicity and cost, which has led to the broader adoption of the more environmentally benign Suzuki-Miyaura coupling. libretexts.org In competitive experiments where conditions are suitable for either a Stille or a Suzuki coupling to occur, the Suzuki reaction often predominates. libretexts.org

Despite these disadvantages, the Stille reaction remains a valuable synthetic tool, particularly in cases where the corresponding boronic acid is unstable or difficult to prepare. The functional group tolerance of the Stille reaction is generally high, although it can be lower than that of the Suzuki-Miyaura coupling.

Liebeskind-Srogl Coupling Reactions

The Liebeskind-Srogl coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and an organoboronic acid. wikipedia.orgnih.gov This reaction is particularly noteworthy for its ability to proceed under neutral conditions, a feature that broadens its applicability to sensitive substrates. nih.gov The general transformation involves the reaction of a thioester with a boronic acid in the presence of a palladium(0) catalyst and a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.org

While direct examples of this compound participating in the Liebeskind-Srogl coupling are not extensively documented in dedicated studies, the known reactivity of various aryl and heteroarylboronic acids in this transformation suggests its feasibility. The reaction would theoretically proceed via the coupling of this compound with a suitable thioester to yield a 2-acylindole.

A related transformation of interest is the decarboxylative borylation of indole-2-thioesters to furnish indol-2-ylboronates, which are direct precursors to this compound. mdpi.com This underscores the intimate chemical relationship between thioesters and boronic acids within the indole series.

The general mechanism of the Liebeskind-Srogl coupling is thought to involve the oxidative addition of the palladium(0) catalyst to the thioester, followed by transmetalation with the copper(I) thiolate (generated from the reaction of CuTC with the thiol byproduct). A subsequent transmetalation with the boronic acid and reductive elimination from the resulting palladium(II) complex affords the ketone product and regenerates the palladium(0) catalyst.

Table 1: General Parameters for Liebeskind-Srogl Coupling Reactions

ParameterDescriptionReference
Boronic Acid Aryl or vinyl boronic acids. synarchive.com
Thioester Aryl, vinyl, or acyl thioethers. synarchive.com
Catalyst Typically a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. wikipedia.org
Co-catalyst Stoichiometric copper(I) thiophene-2-carboxylate (CuTC). wikipedia.org
Solvent Anhydrous solvents such as THF or dioxane. researchgate.net
Temperature Typically elevated temperatures (50-100 °C). researchgate.net

Chan-Lam Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond between an arylboronic acid and an N-H or O-H containing compound. beilstein-journals.org This reaction is highly valuable for the synthesis of arylamines, aryl ethers, and other related structures under relatively mild, often aerobic, conditions. researchgate.net

This compound is a suitable substrate for Chan-Lam couplings, enabling the formation of N- and O-indolyl derivatives. The reaction typically employs a copper(II) salt, such as copper(II) acetate (B1210297), as the catalyst, often in the presence of a base like pyridine (B92270) or triethylamine, and can be performed in a variety of organic solvents. beilstein-journals.org

The scope of coupling partners for this compound in Chan-Lam reactions is broad and includes amines, alcohols, phenols, and N-H containing heterocycles. mdpi.comscholaris.ca For instance, the coupling of this compound with an amine would yield a 2-aminoindole derivative, while reaction with an alcohol would produce a 2-alkoxyindole. The mechanism is believed to involve the formation of a copper-aryl intermediate, which then undergoes ligand exchange with the amine or alcohol, followed by reductive elimination to furnish the product and a copper(I) species that is re-oxidized to copper(II) to complete the catalytic cycle. beilstein-journals.org

Table 2: Representative Chan-Lam Coupling Reactions

Boronic AcidCoupling PartnerCatalyst SystemProduct TypeReference
Arylboronic AcidAmineCu(OAc)₂, PyridineSecondary Arylamine beilstein-journals.org
Arylboronic AcidAlcoholCu(OAc)₂, Et₃NAryl Ether beilstein-journals.org
Arylboronic AcidNH-HeterocycleCu₂S/TMEDAN-Aryl Heterocycle scholaris.ca

Sonogashira Coupling Reactions (as a pathway for C-C bond formation using derived species)

The Sonogashira coupling is a cornerstone of C-C bond formation, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. dntb.gov.ua While this compound is not a direct participant in the classical Sonogashira reaction, it is a key intermediate in pathways that utilize Sonogashira coupling to synthesize 2-alkynylindoles or to further functionalize borylated indoles.

A significant strategy involves a one-pot sequence of C-H borylation of an indole followed by a Sonogashira coupling. For instance, an N-protected indole can be selectively borylated at the C2 position, and the resulting boronic ester can then be subjected to Sonogashira coupling with an aryl halide to introduce an alkynyl group at a different position of the molecule, all while preserving the C2-boron bond for subsequent transformations. nih.gov

Alternatively, a powerful approach involves the borylative cyclization of 2-alkynylanilines to generate indole-2-boronic esters. acs.org These in-situ generated or isolated indole-2-boronic esters are then poised for a subsequent palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, which is mechanistically related to the Sonogashira reaction in its use of organoboron compounds.

A more direct, albeit indirect, route involves the Sonogashira coupling of a 2-haloindole with a terminal alkyne to produce a 2-alkynylindole. This product can then be transformed, for example, into a more complex heterocyclic system where the initial C-C bond formation was achieved via the Sonogashira reaction.

Table 3: Sonogashira Coupling Strategies Involving Indole Derivatives

Indole PrecursorCoupling PartnerCatalyst SystemKey TransformationReference
Aryl BromideHBpin/PhenylacetyleneIr-catalyst then Pd/CuOne-pot borylation/Sonogashira nih.gov
2-AlkynylanilineBis(pinacolato)diboron (B136004)Pd-catalystBorylative cyclization acs.org
2-HaloindoleTerminal AlkynePd/Cu catalystSynthesis of 2-alkynylindoles dntb.gov.ua

Conjugate Addition Reactions

This compound and its derivatives can serve as nucleophiles in conjugate addition reactions to electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and nitriles. mdpi.com This transformation, often catalyzed by transition metals like rhodium or palladium, provides a direct method for the formation of a C-C bond at the β-position of the Michael acceptor. nih.gov

The rhodium-catalyzed 1,4-addition of arylboronic acids to enones is a well-established method. While specific data for this compound is not always the focus, the successful application with 1H-indol-3-ylboronic acid and other heteroarylboronic acids strongly supports the reactivity of the 2-isomer in similar transformations. nih.gov The reaction typically employs a rhodium catalyst, often with a chiral ligand to induce enantioselectivity, in a suitable solvent.

Copper-mediated 1,4-conjugate additions have also been reported, for example, in the reaction of boronic acids with vinylidenebisphosphonates. Furthermore, palladium-catalyzed conjugate additions of arylboronic acids to various α,β-unsaturated systems are prevalent. beilstein-journals.org These reactions highlight the potential of this compound as a soft nucleophile for the construction of complex indole-containing structures. A photoinduced 1,4-addition of indoles to enones has also been described, offering a metal-free alternative.

Table 4: Catalytic Systems for Conjugate Addition of Arylboronic Acids

Catalyst SystemMichael AcceptorProduct TypeReference
Rh(acac)(CO)₂ / ligandEnoneβ-Aryl ketone
Pd(TFA)₂ / ligandCyclic EnoneChiral β-Aryl ketone nih.gov
Cu(OTf)₂Vinylidenebisphosphonateβ-Aryl-gem-bisphosphonate
Light (hν)Enoneβ-Indolyl ketone

Homologation Reactions

Homologation reactions provide a means to extend the carbon chain of a molecule by one carbon atom. The Matteson homologation is a particularly powerful method for the stereoselective one-carbon extension of boronic esters. This reaction involves the treatment of a boronic ester with a halomethylithium reagent (e.g., LiCHCl₂) to form an α-haloboronate complex. Subsequent rearrangement and reaction with a nucleophile afford the homologated boronic ester.

Arylboronic esters, which can be readily prepared from this compound, are amenable to Matteson homologation. For instance, the DICHED (dicyclohexyl-1,2-ethanediol) ester of an arylboronic acid can be reacted with dichloromethyllithium, followed by a Grignard reagent, to yield the one-carbon homologated product with high diastereoselectivity. This strategy allows for the synthesis of α-indolylboronic esters, which are valuable chiral building blocks for further synthetic elaborations. The reaction conditions, particularly the temperature of the lithiation and the direct conversion of the intermediate α-chloroboronic ester, are crucial for achieving high yields and selectivities.

Table 5: Key Steps in Matteson Homologation of an Arylboronic Ester

StepReagentsIntermediate/ProductKey FeatureReference
1Dichloromethane, n-BuLiLiCHCl₂Generation of carbenoid
2Arylboronic esterα-Chloroboronate complexNucleophilic attack on boron
3Lewis Acid (e.g., ZnCl₂)α-Chloroboronic ester1,2-Metallate rearrangement
4Grignard Reagent (R-MgX)Homologated boronic esterNucleophilic substitution

Electrophilic Allyl Shifts

Reactions involving electrophilic shifts of allyl groups are a sophisticated way to form C-C bonds with a high degree of regio- and stereocontrol. In the context of indolylboron compounds, these transformations can be initiated by the formation of an "ate" complex. An indolylboron "ate" complex, generated from the reaction of an indolylboronic ester with a suitable base, can react with an electrophile, leading to a 1,2-metalate shift.

A notable example is the reaction of indolylboron 'ate' complexes with activated cyclopropanes. In a process catalyzed by a Lewis acid such as Scandium(III) triflate, the donor-acceptor cyclopropane (B1198618) is activated towards nucleophilic attack by the indolylboronate. This attack initiates a ring-opening of the cyclopropane and is followed by an intramolecular reaction, resulting in the formation of a substituted indoline. This type of reactivity showcases the ability of the indolylboron species to engage in complex transformations that can be mechanistically viewed as involving an electrophilic shift.

Multicomponent Reaction Strategies Incorporating Indolylboronic Acids

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, are highly efficient tools for the rapid generation of molecular complexity. This compound is an excellent component for various MCRs, most notably the Petasis borono-Mannich (PBM) reaction. wikipedia.org

The Petasis reaction involves the coupling of an amine, a carbonyl compound (often an aldehyde or a ketone), and an organoboronic acid. nih.gov When this compound (or its N-protected derivatives) is used, it allows for the synthesis of α-amino acids and their derivatives bearing a 2-indolyl moiety at the α-position. researchgate.net For example, the reaction of 1-(phenylsulfonyl)-1H-indol-2-ylboronic acid, a sulfonamide, and glyoxylic acid yields a complex α-amino acid derivative. researchgate.net

A fascinating variation of this three-component strategy involves the reaction of an amine, an arylglyoxal, and an arylboronic acid, which, in the case of certain substrates, can lead to the formation of a C(sp²)-C(sp²) bond, affording 2,3-diaryl substituted indoles. Other MCRs involving indoles, such as the synthesis of furan-2(5H)-one derivatives from indole, an arylglyoxal, and Meldrum's acid, further highlight the utility of the indole nucleus in such convergent synthetic strategies, although they may not directly involve the boronic acid functionality as a reactant.

Table 6: Example of a Petasis-Borono-Mannich Reaction

Boronic Acid ComponentAmine ComponentCarbonyl ComponentProductReference
1-(Phenylsulfonyl)-1H-indol-2-ylboronic acidSulfonamideGlyoxylic Acidα-(2-Indolyl)-α-(sulfonamido)acetic acid researchgate.net

Formal Substitution of Boron Moieties

The carbon-boron bond in indolylboronic acids can be selectively cleaved and replaced with a hydrogen atom in a process known as protodeboronation. This reaction is not merely an undesired side reaction but can be a powerful tool for the strategic removal of a boron directing group, enabling access to specific substitution patterns that might be difficult to achieve through other methods.

Protodeboronation Reactions

Protodeboronation, or protodeborylation, is a chemical reaction involving the protonolysis of an organoborane compound, where a carbon-boron bond is broken and replaced by a carbon-hydrogen bond. wikipedia.org While often considered a competing side reaction in Suzuki-Miyaura couplings, deliberate protodeboronation has found significant applications in synthesis. wikipedia.org The propensity of a boronic acid to undergo protodeboronation is influenced by factors such as the reaction conditions and the nature of the organic substituent. wikipedia.org

In the context of indole chemistry, selective protodeboronation has been instrumental. For instance, the iridium-catalyzed C-H borylation of unprotected indoles typically installs boronic ester (Bpin) groups at the C2 and C7 positions. acs.orgnih.gov Subsequently, selective protodeboronation at the C2 position can be achieved, providing a streamlined route to 7-borylated indoles, which are valuable synthetic intermediates. acs.orgnih.gov

Several methods have been developed for the selective C2-protodeboronation of 2,7-diborylated indoles. One approach involves the use of a catalytic amount of palladium(II) acetate in acetic acid. mdpi.comresearchgate.net Another highly effective method utilizes bismuth(III) acetate in methanol (B129727), which has been shown to selectively facilitate the C2 and C7 protodeboronation of di- and triborylated indoles. nih.govresearchgate.net This strategy was successfully applied in the total synthesis of Ts-discorhabdin E from tryptamine, demonstrating its utility in complex molecule synthesis. nih.gov

The conditions for these selective protodeboronation reactions are crucial for achieving the desired outcome. For example, heating 2,7-diborylated indole with 20 mol % of Bi(OAc)₃ in a mixture of methanol and tetrahydrofuran (B95107) (THF) can yield the 7-borylated indole in good yield. nih.gov

Complex Molecule Synthesis via Indolylboronic Acid Intermediates

This compound and its protected derivatives are pivotal building blocks in the synthesis of complex molecules, particularly through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds between the indole-2-position and various aryl or heteroaryl partners, leading to the construction of intricate molecular scaffolds found in natural products and functional materials.

A notable example is the synthesis of tridentate Current time information in Bangalore, IN.acs.orgresearchgate.nettriazinyl-pyridin-2-yl indole Lewis basic complexants. acs.orgnih.gov These compounds are of interest for their potential application in the separation of actinides and lanthanides in nuclear fuel reprocessing. nih.gov The synthesis involves the Suzuki-Miyaura coupling of a 6-bromo- Current time information in Bangalore, IN.acs.orgresearchgate.net-triazinylpyridine derivative with various N-protected 1H-indol-2-ylboronic acids. acs.orgnih.gov The reaction conditions are optimized for high efficiency, employing a palladium catalyst such as palladium dibenzylideneacetone (B150790) (Pd(dba)₂) with a suitable phosphine ligand like Xantphos, and a base such as cesium carbonate (Cs₂CO₃). acs.orgnih.gov

The versatility of this method is demonstrated by the successful coupling of various substituted indol-2-ylboronic acids, including those with electron-donating and electron-withdrawing groups on the indole ring. nih.gov The following interactive data table summarizes the synthesis of several of these complex tridentate ligands.

Synthesis of Tridentate Current time information in Bangalore, IN.acs.orgresearchgate.netTriazinyl-Pyridin-2-yl Indoles via Suzuki-Miyaura Coupling
Indol-2-ylboronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemperatureTimeProductYield (%)Reference
(1-(tert-Butoxycarbonyl)-indol-2-yl)boronic acid3-(6-Bromo-pyridin-2-yl)-5,6-diphenyl- Current time information in Bangalore, IN.acs.orgresearchgate.nettriazinePd(dba)₂ / XantphosCs₂CO₃CPME/H₂O (4:1)Not SpecifiedNot Specified2-[6-(5,6-Diphenyl- Current time information in Bangalore, IN.acs.orgresearchgate.nettriazin-3-yl)-pyridin-2-yl]-indole-1-carboxylic acid tert-butyl ester78 acs.orgnih.gov
(1-(tert-Butoxycarbonyl)-5-methoxy-indol-2-yl)boronic acid3-(6-Bromo-pyridin-2-yl)-5,6-diphenyl- Current time information in Bangalore, IN.acs.orgresearchgate.nettriazinePd(dba)₂ / XantphosCs₂CO₃CPME/H₂O (4:1)Not SpecifiedNot Specified2-[6-(5,6-Diphenyl- Current time information in Bangalore, IN.acs.orgresearchgate.nettriazin-3-yl)-pyridin-2-yl]-5-methoxy-indole-1-carboxylic acid tert-butyl esterNot Specified acs.orgnih.gov
(1-(tert-Butoxycarbonyl)-5-fluoro-indol-2-yl)boronic acid3-(6-Bromo-pyridin-2-yl)-5,6-diphenyl- Current time information in Bangalore, IN.acs.orgresearchgate.nettriazinePd(dba)₂ / XantphosCs₂CO₃CPME/H₂O (4:1)Not SpecifiedNot Specified2-[6-(5,6-Diphenyl- Current time information in Bangalore, IN.acs.orgresearchgate.nettriazin-3-yl)-pyridin-2-yl]-5-fluoro-indole-1-carboxylic acid tert-butyl esterNot Specified acs.orgnih.gov
(1-(tert-Butoxycarbonyl)-5-bromo-indol-2-yl)boronic acid3-(6-Bromo-pyridin-2-yl)-5,6-diphenyl- Current time information in Bangalore, IN.acs.orgresearchgate.nettriazinePd(dba)₂ / XantphosCs₂CO₃CPME/H₂O (4:1)Not SpecifiedNot Specified2-[6-(5,6-Diphenyl- Current time information in Bangalore, IN.acs.orgresearchgate.nettriazin-3-yl)-pyridin-2-yl]-5-bromo-indole-1-carboxylic acid tert-butyl esterNot Specified acs.orgnih.gov

Another significant application of indolylboronic acids in complex molecule synthesis is the construction of bisindolylmaleimides, which are precursors to the natural product arcyriarubin A. acs.orgresearchgate.net The key step in one synthetic approach is the Suzuki cross-coupling of an N-protected indolylboronic acid with a dibromomaleimide derivative. acs.orgresearchgate.net For example, N-tosyl-3-indolylboronic acid has been coupled with a dibromomaleimide in the presence of a palladium catalyst to form the bisindolylmaleimide core. nih.gov

The synthesis of the natural product arcyriaflavin A has also been achieved using an indolylboronic acid as a key starting material, with the total synthesis accomplished in eight steps from indole. acs.org These examples underscore the strategic importance of this compound and its derivatives as indispensable tools for the efficient and modular construction of complex and functionally rich molecules.

Research in Medicinal Chemistry and Biological Applications of 1h Indol 2 Ylboronic Acid Derivatives

Role as Key Building Blocks in Pharmaceutical Development

1H-Indol-2-ylboronic acid and its related structures are recognized as versatile and essential building blocks in the fields of medicinal chemistry and organic synthesis. aablocks.com Their utility primarily stems from the presence of the boronic acid moiety, which makes them key intermediates for the synthesis of complex, biologically active compounds. lookchem.com The indole (B1671886) ring itself is a privileged scaffold found in numerous pharmacologically active natural products and synthetic drugs. sci-hub.senih.gov

The most significant application of these compounds is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. aablocks.comlookchem.com This reaction is a powerful method for forming carbon-carbon bonds, which is fundamental in constructing the complex molecular architectures of modern pharmaceuticals and agrochemicals. lookchem.com The boronic acid group at the 2-position of the indole ring enables the efficient coupling of the indole nucleus to various other molecular fragments, facilitating the creation of diverse chemical libraries for drug discovery. aablocks.comvulcanchem.com The tert-butoxycarbonyl (Boc) protected versions, such as 1-Boc-1H-indole-2-boronic acid, are frequently used reagents in these synthetic pathways. chemimpex.com This strategic use allows for the development of new therapeutic agents with potential applications in a wide range of diseases. lookchem.com

Applications in the Synthesis of Anti-Cancer Agents

The indole nucleus is a core component of many compounds developed for cancer therapy. sci-hub.senih.gov Consequently, this compound derivatives serve as critical starting materials for the synthesis of novel anti-cancer agents. scispace.com The modification of the indole scaffold, often at the C-2 position, has led to the discovery of potent molecules that target various mechanisms involved in cancer progression. nih.gov For instance, introducing an indole moiety to the C-28 position of the natural product betulin (B1666924) has been shown to increase its anticancer potential against breast cancer cells. mdpi.com

A primary strategy in modern cancer drug discovery is the inhibition of specific enzymes that are crucial for the growth and survival of tumor cells. google.com Derivatives of this compound have been extensively explored as inhibitors of several classes of enzymes implicated in cancer.

Tubulin Polymerization Inhibition: Arylthioindoles (ATIs), which can be synthesized using indole boronic acid precursors, are a class of potent inhibitors of tubulin polymerization. nih.gov These agents bind to the colchicine (B1669291) site on tubulin, disrupting microtubule formation, which leads to mitotic arrest and apoptosis in cancer cells. nih.gov Research has focused on modifying the C-2 position of the indole ring to enhance potency and metabolic stability, leading to compounds with low nanomolar inhibitory concentrations against cancer cell growth. nih.gov

Kinase Inhibition: Protein kinases are key regulators of cell signaling pathways that are often dysregulated in cancer, making them prime therapeutic targets. google.com Indole-based compounds have been developed as inhibitors for various kinases. For example, derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a crucial kinase for transcriptional regulation in cancer. Some derivatives have also been designed to target the Epidermal Growth Factor Receptor (EGFR), with certain fused pyrrole (B145914) [2,3-b] indoles showing greater potency than the established drug lapatinib. nih.gov

Proteasome Inhibition: The boronic acid functional group is a key pharmacophore in several proteasome inhibitors, most notably bortezomib. vulcanchem.comresearchgate.net This is due to its ability to form a reversible, stable tetrahedral complex with the active site threonine residue of the proteasome. This mechanism blocks protein degradation pathways that cancer cells rely on for survival. nih.gov

Histone Deacetylase (HDAC) Inhibition: HDACs are another important class of enzymes in cancer epigenetics. Dual inhibitors targeting both kinases (like CDK9) and Class I HDACs have been developed from indole carboxamide derivatives, demonstrating a multi-targeted approach to cancer therapy. researchgate.net

Table 1: Examples of Anti-Cancer Activity of Indole Derivatives
Compound ClassTargetMechanismObserved ActivityReference
Arylthioindoles (ATIs)TubulinInhibits tubulin polymerization by binding to the colchicine site.IC50 = 1.0 nM in MCF-7 cells for compound 18. nih.gov
2-oxoindoles / Fused pyrrolo[2,3-b]indolesEGFRInhibition of Epidermal Growth Factor Receptor kinase.Compounds 39, 40, and 41 were more effective than lapatinib. nih.gov
Indole-based boronic acidsProteasomeForms covalent bond with active site threonine.Bortezomib is a clinically approved example of this mechanism. nih.gov
HDAC6 inhibitor dimersHDAC6Inhibition of histone deacetylase 6.Potent inhibition (3.9–15.4 nM) and cytotoxicity against PC-3 and A549 cell lines. researchgate.net

Boron Neutron Capture Therapy (BNCT) is a binary radiation therapy that uses a non-toxic boron-10 (B1234237) (¹⁰B) containing agent that selectively accumulates in tumor cells. iaea.org When irradiated with a low-energy thermal neutron beam, the ¹⁰B nucleus captures a neutron and undergoes a fission reaction, releasing high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei. iaea.orgjkslms.or.kr These particles have a short path length of approximately one cell diameter, allowing for the selective destruction of cancer cells with minimal damage to surrounding healthy tissue. jkslms.or.krnih.gov

The clinical success of BNCT is highly dependent on the development of boron delivery agents that can achieve high tumor-to-normal tissue concentration ratios. jkslms.or.krnih.gov The two agents currently used in clinical settings are sodium borocaptate (BSH) and L-boronophenylalanine (BPA). jkslms.or.krmdpi.com BPA, an amino acid-based carrier, is taken up preferentially by cancer cells through overexpressed L-type amino acid transporter 1 (LAT1). jkslms.or.krmdpi.com

Research in this area focuses on developing new boron carriers with improved tumor specificity and water solubility. nih.govmdpi.com Amino acid-based boron carriers are of significant interest, and the this compound scaffold, being structurally related to the essential amino acid tryptophan, represents a potential platform for designing new BNCT agents. sci-hub.se The development of indole-based boronic acids could leverage cellular uptake mechanisms, similar to BPA, to deliver the necessary concentration of ¹⁰B to tumors for effective therapy. mdpi.com

Exploration of Enzyme Inhibition Properties

Bioconjugation Processes and Advanced Drug Delivery Systems

Bioconjugation is the chemical strategy of linking molecules, at least one of which is a biomolecule, to form a more complex and functional construct. researchgate.netnih.gov In drug delivery, bioconjugation is used to improve the therapeutic profile of a drug by attaching it to carrier molecules like polymers, proteins, or antibodies. researchgate.net This can enhance solubility, stability, and, most importantly, enable targeted delivery to specific disease sites. nih.gov

Boronic acids, including this compound derivatives, are valuable reagents in bioconjugation. netascientific.comchemscene.com A key feature of boronic acids is their ability to form reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols. aablocks.com This property is exploited for targeting since the surfaces of mammalian cells are coated with saccharides (glycoproteins and glycolipids) that present diol functionalities. aablocks.comnih.gov Phenylboronic acid (PBA) and its derivatives have been extensively studied for their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov

This interaction forms the basis for creating advanced drug delivery systems. For example, a boronic acid-containing compound can be conjugated to a therapeutic agent. This bioconjugate can then target and bind to the surface of cancer cells, increasing the local concentration of the drug and enhancing its efficacy while potentially reducing systemic toxicity. nih.gov Research has explored protein-PBA conjugates and polymer-based nanoparticles that use this targeting mechanism. nih.gov

Development of Targeted Therapeutic Agents

The development of targeted therapies, or "magic bullets," that selectively act on cancer cells while sparing healthy tissues is a primary goal of modern oncology research. nih.gov this compound and its derivatives are instrumental in this pursuit. The indole scaffold can be chemically modified to create molecules that bind to specific oncogenic proteins, while the boronic acid moiety can serve dual roles as both a pharmacophore and a targeting group. chemimpex.comtandfonline.com

For example, by modifying the indole ring system, researchers can design ligands that fit into the binding pockets of specific enzymes or receptors that are overactive in cancer cells. nih.govtandfonline.com This is seen in the development of specific kinase inhibitors. tandfonline.com Furthermore, the ability of the boronic acid group to interact with cell surface sugars provides a mechanism for targeting the entire drug molecule to the tumor. nih.gov The combination of a specific protein-inhibiting indole structure with a cell-surface-targeting boronic acid group represents a powerful strategy for creating highly selective and potent anticancer agents. chemimpex.com

Inhibition of Specific Biological Targets (e.g., serine proteases, bacterial cystathionine (B15957) γ-lyase)

Beyond broad anticancer applications, derivatives of this compound have been investigated as potent and selective inhibitors of specific enzymes relevant to various disease states.

Serine Proteases: Serine proteases are a large family of enzymes involved in processes ranging from blood coagulation to cancer metastasis. mdpi.com Boronic acids are well-established as potent, reversible inhibitors of these enzymes. aablocks.comresearchgate.net The boron atom forms a covalent adduct with the hydroxyl group of the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. researchgate.netmdpi.com Research has shown that indole-based boronic acids can be used to develop selective inhibitors. For instance, this compound was used in the synthesis of potent and selective inhibitors of human urokinase plasminogen activator (uPA), a serine protease implicated in cancer invasion, with some derivatives showing over 100-fold selectivity for uPA compared to other related proteases. nih.gov

Bacterial Cystathionine γ-lyase (bCSE): In the realm of infectious diseases, there is a growing need for agents that can combat antibiotic resistance. One strategy is to inhibit bacterial defense mechanisms. Bacterial cystathionine γ-lyase (bCSE) is a key enzyme responsible for producing hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus. nih.goveco-vector.com H₂S helps protect the bacteria from oxidative stress, and inhibiting its production can significantly increase the bacteria's sensitivity to conventional antibiotics. nih.govmdpi.com A series of inhibitors based on a 6-bromoindole (B116670) scaffold have been developed and shown to be highly active against bCSE. mdpi.comresearchgate.net For example, the inhibitor MNS1, a 6-bromoindole derivative, showed a dissociation constant (Ki) of 0.5 µM for S. aureus CSE and was effective at enhancing the antibacterial effect of gentamicin. eco-vector.com While these specific examples are not boronic acids, the use of indole as the core scaffold highlights its versatility, and the synthesis of related compounds often involves cross-coupling reactions where an indole boronic acid could be a key precursor. nih.govmdpi.com

Radiotracer Development for Positron Emission Tomography (e.g., Tauopathy Radiotracers)

The development of effective Positron Emission Tomography (PET) tracers is crucial for the in-vivo imaging and study of neurodegenerative diseases known as tauopathies, which include Alzheimer's disease (AD). nih.gov These diseases are characterized by the aggregation of the tau protein in the brain. nih.gov this compound derivatives have emerged as key building blocks in the synthesis of novel PET radiotracers designed to bind to these tau aggregates.

Researchers have focused on developing more potent and effective 4R-tau PET tracers, as existing options often suffer from issues like off-target binding or poor brain entry. nih.gov For instance, structural modifications of initial lead compounds led to the identification of tracers with improved properties. nih.gov A significant challenge in this field is the need for tracers that can effectively image tau aggregates in various tauopathies like progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD), which are predominantly 4R-tauopathies. nih.govacs.org

In the quest for better tau PET tracers, scientists have synthesized and evaluated a series of 2-(heteroaryl-cycloalkyl)-1H-indoles. nih.govacs.org The synthesis of these complex molecules often involves the use of functionalized indolylboronic acids, such as (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid, as key intermediates. nih.govacs.org These boronic acid derivatives are critical for creating the core indole structure which is then further elaborated.

One of the promising candidates developed from this research is [¹⁸F]75. nih.govacs.org This novel compound demonstrated high binding affinity in post-mortem brain tissues from patients with AD, PSP, and CBD. nih.govacs.org Autoradiography studies confirmed its specific binding in these tissues. nih.govacs.org Furthermore, PET imaging studies in nonhuman primates showed that [¹⁸F]75 has favorable brain uptake and distribution kinetics, marking it as a promising candidate for translation to human clinical studies. nih.govacs.org The evaluation in nonhuman primates is a critical step to assess brain entry, clearance of nonspecific binding, and metabolic profile before human trials. nih.govacs.org

The development of such tracers, including first-generation agents like [¹⁸F]AV1451 (Flortaucipir) and second-generation compounds like [¹⁸F]MK6240, has significantly advanced the ability to stage disease progression and monitor tau pathology in living individuals. frontiersin.orgethz.ch The ultimate goal is to have a portfolio of tracers with high affinity and selectivity for the different forms of tau aggregates found across the spectrum of tauopathies. frontiersin.orgmdpi.com

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the properties of potential therapeutic agents and diagnostic tools. In the context of this compound derivatives, SAR studies have been instrumental in refining their biological activity for various targets.

Tauopathy Radiotracers: In the development of tau PET radiotracers, extensive SAR studies have been conducted on 2-(heteroaryl-cycloalkyl)-1H-indoles. nih.govacs.org Researchers systematically modified different parts of the molecular scaffold, including the indole ring, the central cycloalkyl ring (e.g., piperidine), and the attached heteroaryl ring (e.g., pyrimidine (B1678525), pyridine). nih.govacs.org

Key findings from these SAR studies include:

Indole Substitution: The position and nature of substituents on the indole ring significantly impact binding affinity. For example, moving a fluoro group from the 6-position to the 5-position of the indole ring was shown to maintain binding affinity for tau aggregates. acs.org Replacing a fluorine atom on the indole with a cyano group, however, led to a loss of affinity. acs.org

Heteroaryl Ring Modification: Replacing a pyrimidine ring with a pyridine (B92270) or pyrazine (B50134) ring generally maintained or, in some cases, slightly improved binding affinities for tau aggregates in AD, PSP, and CBD tissues. nih.govacs.org

Cycloalkyl Ring Substitution: Modifying the substitution on the cycloalkyl linker, such as changing a pyrrolidine (B122466) ring's substitution from a single fluorine to a difluoro or F/OH-disubstituted pattern, was found to retain affinity across different tau-laden tissues. acs.org

These detailed SAR investigations allowed researchers to identify compounds with high affinity for various tau isoforms (3R/4R, 4R, and 3R tau) and to select the most promising candidates for radiolabeling and further in-vivo evaluation. nih.govacs.org

Other Biological Targets: Beyond tau imaging, SAR studies on indole scaffolds derived from indolylboronic acids have been explored for other targets. For instance, a series of 1H-indole-2-carboxamides were synthesized and evaluated as allosteric modulators of the cannabinoid type 1 (CB1) receptor. nih.gov These studies revealed that the potency was enhanced by specific substitutions, such as a diethylamino group on the phenyl ring, a chloro or fluoro group at the C5 position of the indole, and small alkyl groups at the C3 position. nih.gov Similarly, SAR studies of other indole derivatives have been conducted to develop potential anti-inflammatory agents by analyzing how different heterocyclic nuclei and side-chain substitutions influence activity. researchgate.net

Integration of Indolylboronic Acid Scaffolds in Natural Product Synthesis and Modification

The indole nucleus is a privileged scaffold found in a vast number of natural products with diverse biological activities. mdpi.comresearchgate.net this compound and its derivatives are versatile and valuable intermediates in the synthesis and modification of these complex molecules. mdpi.com Their stability, low toxicity, and reactivity in cross-coupling reactions make them preferred reagents for constructing functionalized indoles. mdpi.comresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a primary application for indolylboronic acids. mdpi.comvulcanchem.com This reaction allows for the efficient formation of carbon-carbon bonds, enabling the attachment of various aryl or heteroaryl groups to the indole core, a common feature in many natural products. mdpi.comvulcanchem.com This methodology has been applied to the synthesis of marine natural products, which are a rich source of novel indole alkaloids with potent cytotoxic, anti-inflammatory, and antifungal activities. mdpi.com For example, the synthesis of meridianin D, an marine-derived indole alkaloid, has been accomplished using the cross-coupling of an indolylboronic acid with a chloropyrimidine. acs.org

Furthermore, indolylboronic acids have been utilized in the synthesis of indolequinone natural products. mdpi.com Specific borylation methods have been developed to selectively functionalize the indole ring at positions that might be difficult to access through traditional methods, broadening the scope of possible modifications. mdpi.com

The utility of indolylboronic acids extends to the synthesis of molecules designed as potential agonists and antagonists for serotonin (B10506) receptors and as key components in the synthesis of complex macropolypeptides like chloropeptin I and II. thieme-connect.com Researchers have also developed fluorescent indolylboronic acids that act as reporters for carbohydrate binding, which are useful for the combinatorial synthesis of lectin mimics—molecules with potential as novel diagnostic and therapeutic agents. nih.gov The ability to synthesize libraries of diverse indole-containing compounds using indolylboronic acid building blocks is crucial for drug discovery and the exploration of chemical biology. thieme-connect.com

Computational and Theoretical Studies on 1h Indol 2 Ylboronic Acid

Molecular Modeling and Reactivity Prediction

Molecular modeling of 1H-Indol-2-ylboronic acid, primarily using Density Functional Theory (DFT), is crucial for understanding its three-dimensional structure and predicting its chemical behavior. numberanalytics.commdpi.com DFT calculations, which are based on the principles of quantum mechanics, describe the properties of multi-electron systems using electron density. mdpi.com By solving the Kohn-Sham equations, researchers can determine ground-state electronic structure parameters, including molecular orbital energies and geometric configurations like bond lengths and angles. mdpi.com

The choice of functional and basis set is critical for the accuracy of these predictions. mdpi.com For instance, studies on related indole (B1671886) derivatives often employ hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) to obtain reliable geometries and electronic properties. mdpi.com These models predict a nearly planar indole ring system. The boronic acid group's orientation relative to the indole ring is a key conformational feature that influences its reactivity.

Reactivity descriptors, also derived from DFT calculations, help in predicting how the molecule will behave in chemical reactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE_gap) is a critical indicator of chemical activity; a smaller gap generally suggests higher reactivity. mdpi.com Other descriptors like chemical hardness (η) and the electrophilicity index (ω) provide further insights into the molecule's stability and reactive nature. mdpi.com These computational predictions are instrumental in understanding the compound's role in reactions like the Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis. mdpi.com

Table 1: Computed Molecular Properties and Reactivity Descriptors for this compound Note: The values presented below are illustrative and depend on the specific computational method (functional/basis set) employed. Actual research values can be found in specialized literature.

Property/DescriptorTypical Computational MethodPredicted InformationSignificance
Molecular GeometryDFT (e.g., B3LYP/6-31G*)Bond lengths, bond angles, dihedral anglesDefines the 3D structure and conformation.
HOMO EnergyDFTEnergy of the highest occupied molecular orbitalIndicates electron-donating ability.
LUMO EnergyDFTEnergy of the lowest unoccupied molecular orbitalIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)DFTDifference in energy between HOMO and LUMOPredicts chemical reactivity and stability. mdpi.com
Molecular Electrostatic Potential (MEP)DFT3D map of electrostatic potentialIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com

Prediction and Characterization of Binding Sites in Biological Macromolecules

Computational methods are essential for predicting how small molecules like this compound interact with biological macromolecules, such as proteins. This is a critical step in structure-based drug design. nottingham.ac.uk Molecular docking is a primary technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a target protein. sci-hub.se

The process involves placing the 3D structure of this compound into the active or binding site of a protein and calculating a "docking score," which estimates the binding free energy. For indole derivatives, studies have identified key interactions, such as hydrogen bonding involving the indole N-H group and π-π stacking from the aromatic system, as crucial for binding affinity. sci-hub.senih.gov

Boronic acids, in particular, are known to form reversible covalent bonds with serine residues in the active sites of serine proteases or penicillin-binding proteins (PBPs). High-throughput crystallography studies on boron-containing fragments have revealed that phenylboronic acids can form tricovalent complexes with active site residues, such as Ser294, Ser349, and Lys484 in Pseudomonas aeruginosa PBP3. This ability of boron to form covalent interactions significantly influences its potential as an enzyme inhibitor. Computational tools can model these covalent docking events to better understand the binding mechanism.

Various algorithms and tools are available for predicting binding sites and performing docking simulations. These methods can be broadly categorized as geometric, energetic, or those that combine structural and evolutionary information. For example, some tools use chemical probes to map the protein surface and identify regions with optimal binding energy. nottingham.ac.uk

Table 2: Common Computational Methods for Binding Site Prediction

MethodPrincipleApplication to this compound
Molecular DockingPredicts the conformation and affinity of a ligand within a protein's binding site.Predicting binding mode to target proteins (e.g., kinases, proteases) and estimating binding affinity. sci-hub.se
Covalent DockingA specialized docking method that models the formation of a covalent bond between the ligand and a protein residue.Modeling the interaction between the boronic acid group and active site serine or threonine residues.
Binding Site Identification AlgorithmsUses geometric or energy-based criteria to locate potential binding pockets on a protein's surface.Identifying potential druggable pockets on a target protein before docking. nottingham.ac.uk
Molecular Dynamics (MD) SimulationSimulates the movement of the protein-ligand complex over time to assess stability and binding interactions.Evaluating the stability of the predicted binding pose and analyzing dynamic interactions.

Elucidation of Reaction Mechanisms Through Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping out the intricate step-by-step pathways of chemical reactions, known as reaction mechanisms. chemrxiv.org For this compound, these calculations are particularly valuable for understanding its participation in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comlibretexts.org

The mechanism of the Suzuki-Miyaura coupling is a complex catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination. mdpi.comchemrxiv.org Computational chemists use DFT to model each of these steps. They locate and characterize the structures of reactants, intermediates, and transition states along the reaction pathway. A transition state is the highest energy point on the reaction coordinate and represents the bottleneck of the reaction.

By calculating the energy of each species, a potential energy surface for the entire reaction can be constructed. This allows for the determination of activation barriers, which are crucial for understanding reaction rates and selectivity. For the Suzuki-Miyaura reaction, calculations can clarify the role of the base in activating the boronic acid (the "boronate" pathway) and the specific nature of the palladium intermediates involved. acs.org Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactant and product of a specific step. chemrxiv.org

Table 3: Computational Elucidation of the Suzuki-Miyaura Reaction Mechanism

Mechanistic StepComputational TaskInformation Gained
Oxidative AdditionLocate the transition state for the addition of an aryl halide to the Pd(0) catalyst.Determine the rate-determining step and the influence of the halide and ligands. libretexts.org
TransmetalationModel the transfer of the indolyl group from the boron atom to the palladium center.Clarify the role of the base and the structure of the key Pd-O-B intermediate. acs.org
Reductive EliminationCalculate the energy barrier for the formation of the new C-C bond from the Pd(II) intermediate.Understand how the final product is formed and the catalyst is regenerated. mdpi.com
Overall CycleConstruct a full potential energy surface profile.Identify the most favorable reaction pathway and potential side reactions.

Electronic Structure Analysis and Boron-Nitrogen Interactions

The electronic structure of this compound dictates its fundamental chemical and physical properties. Computational methods provide a detailed picture of how electrons are distributed within the molecule. Ultraviolet Photoelectron Spectroscopy (UV-PES), supported by quantum calculations, offers fundamental information about electronic structure and bonding by measuring the ionization energies of molecules. longdom.org

Natural Bond Orbital (NBO) analysis is a powerful computational technique that translates the complex wavefunction of a molecule into the familiar language of Lewis structures, showing localized bonds and lone pairs. uni-muenchen.de For this compound, NBO analysis can quantify the polarity of bonds and the delocalization of electrons. A key aspect is the interaction between the electron-donating indole ring and the electron-accepting boronic acid group.

Table 4: Parameters from Electronic Structure Analysis

Analysis MethodParameterInformation Provided for this compound
Natural Bond Orbital (NBO)NBO ChargesProvides a more chemically intuitive picture of atomic charges than other methods. mdpi.com
Natural Bond Orbital (NBO)Donor-Acceptor Interactions (E(2))Quantifies the stabilization energy from electron delocalization, including the potential intramolecular N→B interaction. uni-muenchen.de
Molecular Electrostatic Potential (MEP)MEP SurfaceVisualizes electron-rich (negative potential, e.g., around oxygen and nitrogen) and electron-poor (positive potential, e.g., around acidic hydrogens and boron) regions. mdpi.com
Frontier Molecular Orbitals (FMO)HOMO/LUMO DistributionShows the location of the orbitals involved in electron donation (HOMO on indole ring) and acceptance (LUMO often involving the boronic acid).

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of indolylboronic acids often relies on methods like the bromine-lithium exchange reaction, which can involve multiple steps and harsh reagents. nih.gov Future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

One promising area is the direct C-H borylation of indoles. This method avoids the pre-functionalization of the indole (B1671886) ring, thereby reducing the number of synthetic steps and waste generated. nih.gov Researchers are exploring the use of catalysts, such as those based on iridium or rhodium, to achieve high regioselectivity for the C-2 position of the indole nucleus. The development of bench-stable frustrated Lewis pair catalysts for the C-H borylation of heteroarenes also represents a significant step towards more practical and environmentally friendly syntheses. nih.gov

Flow chemistry is another emerging avenue that offers enhanced control over reaction parameters, leading to higher yields and reproducibility. Implementing continuous flow systems for the synthesis of 1H-Indol-2-ylboronic acid could enable safer, more scalable, and efficient production for both academic and industrial purposes.

Table 1: Comparison of Synthetic Approaches for Indolylboronic Acids

MethodDescriptionAdvantagesChallenges
Halide-Lithium Exchange Involves reacting a halogenated indole with an organolithium reagent, followed by quenching with a borate (B1201080) ester. nih.govWell-established and reliable.Requires cryogenic temperatures and moisture-sensitive reagents; multi-step process. nih.govuni-marburg.de
Directed ortho-Metalation A directing group on the indole nitrogen guides lithiation to the C-2 position. nih.govHigh regioselectivity; fewer steps than halide exchange. nih.govRequires the presence and subsequent removal of a directing group. nih.gov
Direct C-H Borylation A transition-metal catalyst directly replaces a C-H bond on the indole with a boryl group. nih.govAtom-economical; reduces synthetic steps and waste.Achieving high regioselectivity can be challenging; catalyst development is ongoing. nih.gov
Flow Chemistry Synthesis is performed in a continuously flowing stream rather than a batch-wise production. Improved safety, reproducibility, and scalability; precise control over reaction conditions. Requires specialized equipment and optimization of flow parameters.

Design of Advanced Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of this compound is intrinsically linked to the efficiency of the catalytic systems used in its subsequent reactions, most notably the Suzuki-Miyaura cross-coupling. lookchem.com Future research is aimed at designing advanced catalysts that offer superior reactivity, selectivity, and broader substrate scope.

Efforts are being made to develop palladium catalysts with sophisticated phosphine (B1218219) ligands that can facilitate challenging coupling reactions at low catalyst loadings (e.g., 0.5-1 mol%). The optimization of these ligands is crucial for improving reaction efficiency, reducing costs, and minimizing palladium contamination in the final products, which is particularly important for pharmaceutical applications.

Furthermore, the exploration of alternative metal catalysts, such as those based on nickel or copper, is gaining traction. These earth-abundant metals offer a more sustainable and economical alternative to palladium. The development of robust catalytic systems based on these metals for reactions involving this compound is a key area of future research.

Photoredox catalysis is another frontier, enabling novel transformations under mild conditions. The use of light to drive reactions with indolylboronic acids could open up new synthetic pathways that are not accessible through traditional thermal methods.

Expansion of Applications in Drug Discovery and Development Pipelines

The indole nucleus is a privileged scaffold in medicinal chemistry, and its combination with a boronic acid group makes this compound a highly valuable building block for drug discovery. chemimpex.comguidechem.com Future research will likely see an expansion of its use in the synthesis of complex, biologically active molecules. chemimpex.comguidechem.com

Indole-2-boronic acid derivatives are being investigated as key intermediates in the synthesis of a wide range of therapeutic agents, including kinase inhibitors for cancer treatment and antiviral compounds. google.comgoogle.comaacrjournals.org For example, it has been used in the synthesis of Obatoclax, a novel anticancer agent that antagonizes the B-cell lymphoma family of anti-apoptotic proteins. uni-rostock.de The boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with serine proteases or other enzyme targets.

The ability to functionalize the indole ring at various positions, in addition to the C-2 boronic acid, allows for the creation of diverse chemical libraries for high-throughput screening. Researchers are using substituted indole-2-boronic acids, such as 5-chloro-1H-indole-2-boronic acid and N-Boc-protected variants, to fine-tune the electronic and steric properties of drug candidates, potentially enhancing their efficacy and selectivity. lookchem.comcymitquimica.com The development of orally bioavailable inhibitors of kinase insert domain-containing receptors for antiangiogenic effects is one such application. aacrjournals.org

Exploration of Indolylboronic Acid Derivatives in Materials Science and Engineering

While the primary focus has been on medicinal chemistry, the unique electronic properties of the indole ring suggest potential applications for this compound derivatives in materials science. cymitquimica.com The conjugated π-system of the indole scaffold, combined with the electron-accepting nature of the boronic acid group, makes these compounds interesting candidates for the development of novel organic electronic materials. cymitquimica.com

Future research could explore the synthesis of polymers incorporating the indole-2-boronic acid motif. Such polymers might exhibit interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability of boronic acids to form stable complexes with diols also opens up possibilities for creating advanced sensors. chemimpex.com For instance, a poly(5-indolylboronic acid)-based molecularly imprinted polymer has been developed for the fluorometric determination of glucose, demonstrating the potential for creating new diagnostic tools. researchgate.net

The exploration of these compounds in the development of boron-containing polymers or catalysts is another promising avenue. cymitquimica.com The unique structural and electronic features of indolylboronic acids make them a subject of growing interest for creating materials with tailored properties for a variety of technological applications. cymitquimica.com

Q & A

Q. Can this compound be utilized in non-pharmaceutical contexts, such as materials science?

  • Methodological Answer : Explore its use in organic electronics (e.g., OLEDs) by synthesizing π-conjugated polymers via Sonogashira coupling. Characterize optoelectronic properties via UV-Vis (λmax_\text{max}) and cyclic voltammetry (HOMO/LUMO levels). Boronic acid’s diol-binding ability also enables biosensor development for glucose detection .

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